molecular formula C13H16N2O7 B3181475 (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine CAS No. 86163-17-9

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine

Cat. No.: B3181475
CAS No.: 86163-17-9
M. Wt: 312.27 g/mol
InChI Key: RKTRMSPWWLPPAY-YJCWOPNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine is a synthetic nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that confer unique properties

Scientific Research Applications

(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine has several scientific research applications:

    Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA.

    Molecular Biology: Used as a tool to study DNA synthesis and repair mechanisms.

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating viral infections and certain cancers.

    Biochemical Assays: Utilized in assays to study enzyme activities and nucleic acid interactions.

Mechanism of Action

The mechanism of action of “(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine” would likely depend on its specific biological activity. Some modified nucleosides act as inhibitors of nucleic acid synthesis .

Safety and Hazards

The safety and hazards associated with “(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine” would likely depend on factors like its toxicity and reactivity. Proper safety precautions should be taken when handling this or any chemical compound .

Future Directions

The future directions for research on “(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine” could include investigating its biological activity, developing efficient synthesis methods, and exploring its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine typically involves the following steps:

    Starting Material: The synthesis begins with 2’-deoxyuridine.

    Vinylation: The 5-position of the uracil ring is vinylated using a suitable vinylating agent under basic conditions.

    Esterification: The vinyl group is then esterified with methanol in the presence of an acid catalyst to form the carbomethoxyvinyl group.

Industrial Production Methods

Industrial production of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch Processing: Utilizing large reactors to handle the initial vinylation and esterification steps.

    Purification: Employing chromatographic techniques to purify the final product.

    Quality Control: Ensuring the product meets pharmaceutical-grade standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbomethoxyvinyl group to other functional groups.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the vinyl group.

Major Products

    Oxidized Derivatives: Various oxidized forms of the compound.

    Reduced Derivatives: Compounds with modified functional groups.

    Substituted Analogs: New nucleoside analogs with different biological properties.

Comparison with Similar Compounds

Similar Compounds

    5-iodo-2’-deoxyuridine: Another nucleoside analog with antiviral properties.

    5-ethyl-2’-deoxyuridine: Used in similar research applications but with different efficacy and toxicity profiles.

    2’-deoxy-5-fluorouridine: A well-known chemotherapeutic agent.

Uniqueness

(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine is unique due to its specific modifications, which confer distinct biological activities. Its ability to incorporate into DNA and disrupt viral replication makes it a valuable tool in antiviral research and potential therapeutic applications.

Properties

IUPAC Name

methyl (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c1-21-11(18)3-2-7-5-15(13(20)14-12(7)19)10-4-8(17)9(6-16)22-10/h2-3,5,8-10,16-17H,4,6H2,1H3,(H,14,19,20)/b3-2+/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTRMSPWWLPPAY-YJCWOPNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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